N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a sulfanyl group linked to a carbamoylmethyl moiety. The quinazolinone nitrogen at position 3 is bonded to a butanamide chain, which terminates in a 3-chlorophenylmethyl group. Its synthesis likely involves multi-step coupling reactions, including diazonium salt coupling (as seen in ) or Suzuki-Miyaura cross-coupling (implied by ) .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN4O3S/c30-23-11-6-10-22(18-23)19-32-26(35)14-7-17-34-28(37)24-12-4-5-13-25(24)33-29(34)38-20-27(36)31-16-15-21-8-2-1-3-9-21/h1-6,8-13,18H,7,14-17,19-20H2,(H,31,36)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFBCBKQLGVNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. This step often involves the use of reagents such as ammonium acetate and acetic anhydride.
Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced through a series of reactions, including amidation and alkylation. Common reagents used in this step include butanoyl chloride and amines.
Functional Group Modifications: The introduction of functional groups such as chlorophenyl and phenylethyl can be achieved through substitution reactions. Reagents such as chlorobenzyl chloride and phenylethylamine are commonly used.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and molecular interactions. It may be used in assays to investigate enzyme inhibition, receptor binding, and signal transduction.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and products. It may be used in the formulation of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events. This binding can modulate cellular responses and physiological functions.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting the transmission of signals within the cell. This interference can alter gene expression, protein synthesis, and other cellular activities.
Comparison with Similar Compounds
Structure-Activity Relationships (SAR) and Functional Insights
Impact of Amide Chain Length
- Butanamide vs. Acetamide analogs (e.g., 477329-16-1) may favor faster renal clearance .
Substituent Effects on Aromatic Rings
- Chlorine Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in 477329-16-1 may influence binding affinity due to differences in steric hindrance and electronic effects.
- Methoxy and Fluoro Substituents : Methoxy groups (e.g., 923226-64-6) can hinder oxidative metabolism, while fluorine (e.g., ) enhances electronegativity and stability .
Heterocyclic Core Modifications
- Quinazolinone vs. Thienopyrimidinone: Thienopyrimidinones () introduce sulfur atoms, which may alter π-π stacking interactions or redox activity. Quinazolinones are more common in kinase inhibitors (e.g., EGFR inhibitors) .
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely parallels methods in (diazonium coupling) and (cross-coupling), with sulfanyl group introduction via thiol-ene reactions .
- Biological Potential: Quinazolinones are associated with kinase inhibition, while sulfanyl-acetamides () may target enzymes like carbonic anhydrase. The target compound’s butanamide chain could optimize pharmacokinetics for CNS penetration .
Biological Activity
N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. For instance, compounds with a quinazoline core have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.
- Mechanism of Action : Quinazoline derivatives typically act by inhibiting the activity of tyrosine kinases, which play a crucial role in signaling pathways that regulate cell growth and division. By blocking these pathways, the compounds can induce apoptosis in cancer cells .
- Case Study : A study on related compounds demonstrated that modifications at the 4-position of the quinazoline ring significantly enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural variations can lead to improved therapeutic profiles .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by certain derivatives. Compounds structurally similar to N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-(...)] have been evaluated for their ability to prevent seizures.
- Research Findings : In one study, derivatives showed promising results in maximal electroshock seizure (MES) models, with effective doses lower than those of established anticonvulsants like phenobarbital .
- Mechanism : The proposed mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity while inhibiting excitatory neurotransmission .
Pharmacological Profile
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Anticonvulsant | Significant seizure prevention | |
| CNS Activity | Potential dual effects (stimulation/depression) |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of N-[(3-chlorophenyl)methyl]-4-[4-oxo-2-(...)]:
- Substituent Effects : Modifications on the phenyl ring or at the nitrogen positions can drastically alter biological activity. Electron-withdrawing groups tend to enhance anticancer activity, while specific substitutions may improve anticonvulsant properties .
- Computational Studies : Molecular docking studies have been employed to predict binding affinities and interactions with target proteins, providing insights into how structural changes influence biological outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
